N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Historical Evolution of Pyrazolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold emerged in the late 20th century as a purine isostere, with early synthetic routes focusing on cyclocondensation reactions of aminopyrazole derivatives. By the 1990s, researchers recognized its potential to inhibit tyrosine kinases, culminating in the development of PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine), a seminal c-Src inhibitor. Subsequent decades saw diversification into epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors, driven by the scaffold’s adaptability to substituent modifications.
Table 1: Milestones in Pyrazolo[3,4-d]Pyrimidine Therapeutic Development
The introduction of N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide reflects ongoing efforts to balance hydrophobic interactions (via the 3-methylbenzyl group) and hydrogen-bonding capacity (via the furan-2-carboxamide moiety).
Structural Analogies to Purine Nucleotides and Adenosine Triphosphate-Binding Domains
The pyrazolo[3,4-d]pyrimidine core achieves adenosine triphosphate mimicry through three critical features:
- Isosteric Replacement : The nitrogen-rich bicyclic system replicates adenine’s hydrogen-bonding topology, enabling interactions with kinase hinge residues (e.g., Ala138 in MARK4).
- Substituent Engineering : The 3-methylbenzyl group occupies hydrophobic pockets adjacent to the adenosine triphosphate-binding cleft, while the furan-2-carboxamide chain extends into the ribose-binding region.
- Conformational Rigidity : Planarity of the fused pyrazole-pyrimidine system enforces optimal alignment with catalytic lysine and glutamate residues.
Table 2: Structural Comparison Between Adenosine Triphosphate and Pyrazolo[3,4-d]Pyrimidine Derivatives
| Feature | Adenosine Triphosphate | N-(2-(5-(3-Methylbenzyl)...Furan-2-Carboxamide |
|---|---|---|
| Core Structure | Purine (adenine) | Pyrazolo[3,4-d]pyrimidine |
| Hydrophobic Moieties | Ribose methyl groups | 3-Methylbenzyl substituent |
| Hydrogen-Bond Donors | N1, N6, N7 | N1, N4, carbonyl oxygen |
| Target Interaction | Kinase hinge region | Kinase catalytic cleft |
In MARK4 (microtubule affinity-regulating kinase 4), the pyrazolo[3,4-d]pyrimidine scaffold forms a 2.9 Å hydrogen bond with Ala138’s backbone amide, while the 3-methylbenzyl group engages Val73’s hydrophobic side chain. This dual-binding mode disrupts adenosine triphosphate hydrolysis, exemplifying the scaffold’s capacity to allosterically modulate kinase activity.
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-14-4-2-5-15(10-14)12-24-13-22-18-16(20(24)27)11-23-25(18)8-7-21-19(26)17-6-3-9-28-17/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGUSHYNLHQZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 409.5 g/mol. Its structure features a furan ring and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).
Key Findings:
- Inhibition of Cell Proliferation: The compound demonstrated significant inhibition of NSCLC cell lines A549-P, H1975, and PC-9 with IC50 values ranging from 1.48 to 2.76 µM .
- Induction of Apoptosis: Flow cytometry analysis indicated that the compound induces apoptosis in a concentration-dependent manner and causes cell cycle arrest .
- Mechanism of Action: Protein analysis revealed that the compound downregulates the phosphorylation of EGFR and c-Met pathways, which are crucial for tumor growth and survival .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Antifungal Activity:
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising antifungal activity against Fusarium oxysporum species . The presence of specific substituents in the aromatic rings enhances this activity.
Antibacterial Activity:
Studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine moiety | Essential for anticancer activity |
| Furan ring | Enhances solubility and bioavailability |
| 3-Methylbenzyl group | Contributes to increased potency |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on NSCLC Treatment:
- Antimicrobial Efficacy Study:
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has indicated that compounds similar to N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibit significant antifungal properties. A study highlighted the synthesis of pyrazole derivatives that demonstrated potent antifungal activity against Fusarium oxysporum with minimal inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole. The presence of specific functional groups in the structure was linked to enhanced biological activity, suggesting a potential pharmacophore in this compound class .
Anticancer Properties
Another area of interest is the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives with similar structural motifs have shown promising results in vitro against various cancer cell lines, including breast and lung cancers .
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics suggest possible applications in agrochemicals, particularly as a pesticide or herbicide. Studies have shown that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold can inhibit fungal pathogens affecting crops. The structure-activity relationship (SAR) studies indicated that modifications on the furan and pyrazole rings could lead to improved efficacy against specific plant pathogens .
Material Science
Polymeric Applications
In material science, the incorporation of such complex organic compounds into polymer matrices has been explored for developing advanced materials with enhanced properties. The potential for using these compounds as additives to improve the thermal and mechanical properties of polymers is being investigated. Initial findings suggest that integrating these compounds can enhance the durability and stability of polymeric materials under various environmental conditions .
Data Tables
| Application Area | Activity/Property | Reference |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | |
| Medicinal Chemistry | Anticancer Properties | |
| Agricultural Science | Pesticidal Activity | |
| Material Science | Polymer Additives |
Case Studies
- Antifungal Efficacy Study : A series of pyrazole derivatives were synthesized and tested against Fusarium oxysporum. The most active compound from this series exhibited an MIC of 6 µg/mL, outperforming traditional fungicides like hymexazol .
- Anticancer Research : Compounds similar to this compound were evaluated for their effects on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives
*Calculated based on structural formula.
Key Observations:
- Core Heterocycles : The target compound retains the pyrazolopyrimidine core, while the compound in uses a pyrrolopyridazine scaffold, which may confer distinct binding interactions.
- Molecular Weight : The target compound (~423 Da) is smaller than the chromene-containing analog (~589 Da), suggesting better compliance with Lipinski’s Rule of Five for drug-likeness.
Physicochemical Properties
- Solubility : The furan carboxamide’s polarity may improve aqueous solubility compared to sulfonamide analogs, though the 3-methylbenzyl group introduces hydrophobicity.
- Melting Point : Analogous compounds in exhibit melting points of 175–178°C, suggesting the target compound may have similar thermal stability.
Q & A
Q. What crystallographic data support the compound’s binding conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
